molecular formula C12H13N3O3S2 B2928502 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941879-47-6

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Cat. No. B2928502
CAS RN: 941879-47-6
M. Wt: 311.37
InChI Key: KSUOPBDVBLQAOA-UHFFFAOYSA-N
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Description

“4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is a thiazole derivative . Thiazole derivatives have been studied for their potential development as antimalarial agents . One derivative, ethyl 4-methyl-2-(4-methyl-2-(4-methylphenylsulfonamido)pentanamido) thiazole-5-carboxylate, has shown promising inhibitory potential against both P. falciparum falcipain 2 and falcipain 3 enzymes .


Synthesis Analysis

The synthesis of thiazole derivatives, including “4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide”, involves designing, synthesizing, and characterizing the compounds . The synthesized compounds are then subjected to molecular docking, drug-likeness, ADMET properties, and molecular dynamics studies .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is characterized by 1H NMR, 13C NMR, and Mass Spectra . The molecular docking study of all the synthesized compounds was carried out against Plasmodium falciparum cysteine protease falcipain 2 (FP-2, 3BPF) and falcipain 3 (FP-3, 3BPM) enzymes .

Scientific Research Applications

Comprehensive Analysis of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide Applications

Antimalarial Activity: One derivative of the compound has shown promising inhibitory potential against both Plasmodium falciparum falcipain 2 and falcipain 3 enzymes, which are crucial for the malaria parasite’s life cycle .

Antitumor and Cytotoxic Activity: Thiazole derivatives have been reported to exhibit cytotoxicity activity on human tumor cell lines, indicating potential use in cancer treatment .

Pharmaceutical Synthesis: The compound’s structure is similar to other thiazole derivatives used in the synthesis of pharmaceuticals, suggesting its utility in drug development .

Biological Natural Compounds Synthesis: Thiazolines, closely related to thiazoles, are integral in synthesizing biologically active natural compounds with antibacterial properties .

Anticancer Applications: Thiazole derivatives have applications as anticancer agents, such as tiazofurin, which could imply similar uses for the compound .

Anthelmintic Applications: The structural similarity to thiazole derivatives used as anthelmintics suggests potential use in treating parasitic worm infections .

Vulcanising Accelerators: Thiazole derivatives serve as vulcanising accelerators, indicating possible industrial applications for the compound .

Photographic Sensitizers: Given the use of related thiazole compounds as photographic sensitizers, this compound may also find application in photography and imaging technologies .

Springer - Design, Synthesis, Molecular Docking Springer - Thiazoles: having diverse biological activities Sigma-Aldrich - 4-methyl-N-phenyl-2-sulfanyl-1,3-thiazole-5-carboxamide RSC - Recent advances in the synthesis and utility of thiazoline ResearchGate - Thiazole: A Review on Chemistry, Synthesis and Pharmaceutical EurekaSelect - Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance

Future Directions

Based on the findings, the thiazolyl benzenesulfonamide-5-carboxylates can be further evaluated for in vitro and in vivo antimalarial effectiveness towards possible development as antimalarial lead molecules and/or potent antimalarial drug candidates .

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria.

Mode of Action

The compound interacts with its targets (FP-2 and FP-3 enzymes) through a process known as molecular docking . This interaction results in a remarkable binding affinity against FP-2 and FP-3 enzymes . The binding of the compound to these enzymes inhibits their activity, thereby disrupting the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes disrupts the biochemical pathways that the Plasmodium falciparum parasite relies on for survival and reproduction . The downstream effects of this disruption include the prevention of the parasite’s growth and multiplication, ultimately leading to its death .

Result of Action

The result of the compound’s action is the inhibition of the Plasmodium falciparum parasite’s growth and multiplication . This leads to a decrease in the number of parasites in the host’s body, alleviating the symptoms of malaria and potentially leading to the elimination of the infection .

Action Environment

The action of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other compounds or drugs in the body can influence the compound’s metabolism and excretion, potentially affecting its bioavailability and therapeutic effect .

properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-12-14-8(2)10(19-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUOPBDVBLQAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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